molecular formula C22H20FN3O3S B2472856 N-(3-fluoro-4-methylphenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 899755-88-5

N-(3-fluoro-4-methylphenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2472856
CAS No.: 899755-88-5
M. Wt: 425.48
InChI Key: ZBRWPPYJZXUKHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzofuro[3,2-d]pyrimidinone core substituted with a 3-propyl group at position 3 and a thioacetamide moiety at position 2. The acetamide nitrogen is further linked to a 3-fluoro-4-methylphenyl group.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O3S/c1-3-10-26-21(28)20-19(15-6-4-5-7-17(15)29-20)25-22(26)30-12-18(27)24-14-9-8-13(2)16(23)11-14/h4-9,11H,3,10,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRWPPYJZXUKHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC(=C(C=C4)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluoro-4-methylphenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of thienopyrimidines and features a unique thieno[3,2-d]pyrimidine core, which is characterized by the presence of sulfur and nitrogen atoms in its structure. Its diverse functional groups contribute to its reactivity and biological properties.

The molecular formula of this compound is C22H19FN4O2SC_{22}H_{19}FN_4O_2S, with a molecular weight of 422.5 g/mol. The structure includes a fluoro group and a sulfanyl group that enhance its biological activity. A detailed structural representation can be found in the following table:

PropertyValue
Molecular FormulaC22H19FN4O2S
Molecular Weight422.5 g/mol
CAS Number1040639-92-6

Antimicrobial Activity

Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thienopyrimidines have shown potent antibacterial effects against various Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin and streptomycin by substantial margins .

Table 1: Antimicrobial Activity of Related Compounds

Compound IDMIC (mg/mL)MBC (mg/mL)Bacteria Tested
Compound 80.0040.008Enterobacter cloacae
Compound 110.0110.20Staphylococcus aureus
Compound 120.0150.30Escherichia coli

The most sensitive bacterium identified was Enterobacter cloacae, while E. coli demonstrated the highest resistance among the tested strains .

Antifungal Activity

In addition to antibacterial properties, related compounds have also exhibited antifungal activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.004 to 0.06 mg/mL against various fungal strains, including Trichoderma viride and Aspergillus fumigatus .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes or receptors in microbial cells, leading to cell death or growth inhibition. Docking studies have suggested strong binding affinities to specific biological targets, which could explain its enhanced efficacy compared to other compounds in its class.

Case Studies

Several case studies have documented the therapeutic potential of thienopyrimidine derivatives similar to this compound:

  • Study on Antibacterial Efficacy : A study evaluated the antibacterial properties of various thienopyrimidine derivatives against a panel of bacteria and found that modifications in side chains significantly influenced activity levels.
  • Antifungal Research : Another case study focused on antifungal activity, demonstrating that specific structural modifications led to increased potency against resistant fungal strains.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

Analog with Modified Alkyl and Aryl Substituents

Compound : 2-{[3-(3-Methylbutyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

  • Core: Benzofuro[3,2-d]pyrimidinone (identical to the target compound).
  • Substituents :
    • Alkyl : 3-(3-methylbutyl) (branched C5 chain) vs. 3-propyl (linear C3 chain) in the target.
    • Aryl : 3-(trifluoromethyl)phenyl vs. 3-fluoro-4-methylphenyl in the target.
  • Molecular Weight : 515.58 g/mol (calculated from formula C24H24F3N3O3S) vs. ~451.47 g/mol (estimated for the target compound, C21H19FN2O3S).
  • The trifluoromethyl group is more electron-withdrawing than the target’s fluorine-methyl combination, which could alter binding interactions with hydrophobic enzyme pockets .
Pyrazolopyrimidine-Based Analog

Compound : Example 83 from (patent data)

  • Core: Pyrazolo[3,4-d]pyrimidine (distinct from benzofuropyrimidinone).
  • Substituents : Chromen-4-one and fluorophenyl groups.
  • Molecular Weight : 571.20 g/mol (observed mass).
  • Melting Point : 302–304°C, indicating high thermal stability.
  • Key Differences: The pyrazolopyrimidine core offers a different electron distribution, likely targeting kinases or enzymes with distinct active-site geometries.

Structural and Functional Implications

Table 1: Comparative Analysis of Key Features
Feature Target Compound Analog Example
Core Structure Benzofuro[3,2-d]pyrimidinone Benzofuro[3,2-d]pyrimidinone Pyrazolo[3,4-d]pyrimidine
Alkyl Substituent 3-propyl (linear) 3-isopentyl (branched) N/A
Aryl Substituent 3-fluoro-4-methylphenyl 3-(trifluoromethyl)phenyl Fluorophenyl derivatives
Molecular Weight ~451.47 g/mol 515.58 g/mol 571.20 g/mol
Electron Effects Moderate electron-withdrawing Strong electron-withdrawing Variable
Lipophilicity Moderate (ClogP ~3.5) High (ClogP ~4.8) High (ClogP ~5.2)

Research Findings and Hypotheses

  • Alkyl Chain Impact : Linear alkyl chains (e.g., 3-propyl) may favor binding in narrow enzyme pockets, whereas branched chains (e.g., 3-isopentyl) could improve van der Waals interactions in broader hydrophobic regions.
  • Core Flexibility: Benzofuropyrimidinones (target and analog) exhibit planar rigidity, favoring interactions with flat binding sites, while pyrazolopyrimidines () allow conformational flexibility for diverse targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.